molecular formula C14H13Cl2NO2 B564362 Cicletanine-d4 Hydrochloride CAS No. 1189491-41-5

Cicletanine-d4 Hydrochloride

Cat. No.: B564362
CAS No.: 1189491-41-5
M. Wt: 302.187
InChI Key: QLMBAIRFQQLJJX-QZFMBAIXSA-N
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Description

Cicletanine-d4 Hydrochloride is a deuterated form of Cicletanine Hydrochloride, a furopyridine compound known for its antihypertensive and diuretic properties. The deuterium labeling in this compound enhances its stability and allows for more precise analytical studies. This compound is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Cicletanine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cicletanine-d4 Hydrochloride involves the incorporation of deuterium atoms into the Cicletanine molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure the efficient incorporation of deuterium. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions: Cicletanine-d4 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its parent hydrocarbon form.

    Substitution: The chlorine atom in the molecule can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of deuterated hydrocarbons.

    Substitution: Formation of substituted furopyridine derivatives.

Scientific Research Applications

Cicletanine-d4 Hydrochloride is extensively used in scientific research due to its unique properties:

    Chemistry: It serves as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy to study the metabolic pathways and degradation products of Cicletanine.

    Biology: The compound is used to investigate the biological effects of Cicletanine, including its antihypertensive and diuretic activities.

    Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of Cicletanine, aiding in the development of more effective antihypertensive therapies.

    Industry: It is used in the development of analytical methods for quality control and assurance in pharmaceutical manufacturing.

Mechanism of Action

Cicletanine-d4 Hydrochloride exerts its effects through multiple mechanisms:

    Vasorelaxation: The compound activates endothelial nitric oxide synthase, leading to the production of nitric oxide, which causes vasodilation.

    Prostacyclin Production: It increases the levels of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.

    Protein Kinase C Inhibition: this compound inhibits protein kinase C, which plays a role in vasoconstriction and hypertension.

Comparison with Similar Compounds

Cicletanine-d4 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical studies. Similar compounds include:

    Cicletanine Hydrochloride: The non-deuterated form, used primarily for its antihypertensive and diuretic properties.

    Hydrochlorothiazide: Another diuretic used for hypertension, but without the deuterium labeling.

    Furosemide: A loop diuretic with different pharmacokinetic properties compared to Cicletanine.

This compound stands out due to its application in research and its enhanced stability provided by deuterium labeling.

Properties

IUPAC Name

3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2.ClH/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9;/h2-6,14,17H,7H2,1H3;1H/i2D,3D,4D,5D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMBAIRFQQLJJX-QZFMBAIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2C3=CN=C(C(=C3CO2)O)C)[2H])[2H])Cl)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675765
Record name 3-[4-Chloro(~2~H_4_)phenyl]-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189491-41-5
Record name 3-[4-Chloro(~2~H_4_)phenyl]-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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